4-Oxo-4-(1'-phenyl-5-thiophen-2-yl-3'-p-tolyl-3,4-dihydro-1'H-[3,4']bipyrazolyl-2-yl)-butyric acid
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Overview
Description
4-Oxo-4-(1’-phenyl-5-thiophen-2-yl-3’-p-tolyl-3,4-dihydro-1’H-[3,4’]bipyrazolyl-2-yl)-butyric acid is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1’-phenyl-5-thiophen-2-yl-3’-p-tolyl-3,4-dihydro-1’H-[3,4’]bipyrazolyl-2-yl)-butyric acid typically involves multi-step organic reactions. The process begins with the preparation of the core bipyrazolyl structure, followed by the introduction of the phenyl, thiophenyl, and p-tolyl groups through various substitution reactions. The final step involves the formation of the butyric acid moiety through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-4-(1’-phenyl-5-thiophen-2-yl-3’-p-tolyl-3,4-dihydro-1’H-[3,4’]bipyrazolyl-2-yl)-butyric acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism by which 4-Oxo-4-(1’-phenyl-5-thiophen-2-yl-3’-p-tolyl-3,4-dihydro-1’H-[3,4’]bipyrazolyl-2-yl)-butyric acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazole Containing Compounds: These compounds exhibit a wide range of biological activities, such as antibacterial and antifungal properties.
Thiophene Derivatives: These compounds are known for their therapeutic potential in medicinal chemistry.
Uniqueness
4-Oxo-4-(1’-phenyl-5-thiophen-2-yl-3’-p-tolyl-3,4-dihydro-1’H-[3,4’]bipyrazolyl-2-yl)-butyric acid stands out due to its complex structure, which combines multiple aromatic and heterocyclic rings, providing a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H24N4O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H24N4O3S/c1-18-9-11-19(12-10-18)27-21(17-30(29-27)20-6-3-2-4-7-20)23-16-22(24-8-5-15-35-24)28-31(23)25(32)13-14-26(33)34/h2-12,15,17,23H,13-14,16H2,1H3,(H,33,34) |
InChI Key |
MQTLYRIPLSBFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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